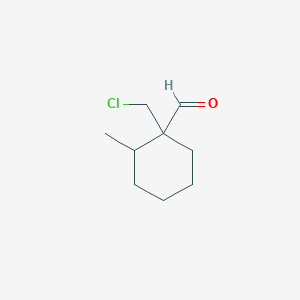
1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a methyl group at the first and second positions, respectively, along with a carbaldehyde group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-methylcyclohexane-1-carbaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclohexane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(Chloromethyl)-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-(Chloromethyl)-2-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can act as an electrophilic center, making it susceptible to nucleophilic attack. The aldehyde group can undergo various transformations, including oxidation and reduction, which are essential in many biochemical and industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)cyclohexane-1-carbaldehyde: Lacks the methyl group at the second position.
2-Methylcyclohexane-1-carbaldehyde: Lacks the chloromethyl group.
1-(Bromomethyl)-2-methylcyclohexane-1-carbaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a chloromethyl group and a methyl group on the cyclohexane ring, which imparts distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15ClO |
|---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H15ClO/c1-8-4-2-3-5-9(8,6-10)7-11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
KCAOTIISBIHUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B13317128.png)





![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)


![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)


![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317206.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)
